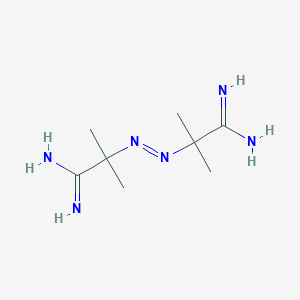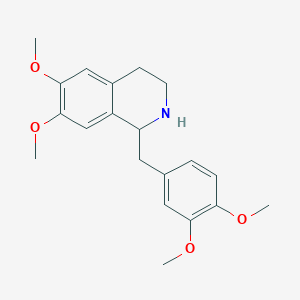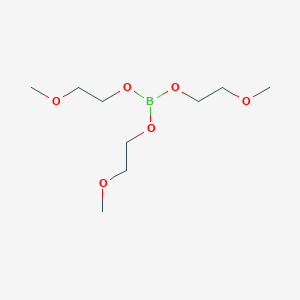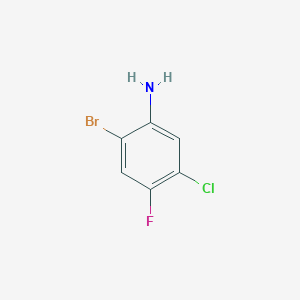
2-Bromo-5-chloro-4-fluoroaniline
Descripción general
Descripción
2-Bromo-5-chloro-4-fluoroaniline is a useful research compound. Its molecular formula is C6H4BrClFN and its molecular weight is 224.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism Studies : Boeren et al. (1992) investigated the rat liver microsomal metabolism of halogenated anilines, including similar compounds to 2-Bromo-5-chloro-4-fluoroaniline, revealing insights into metabolic pathways and potential toxicological effects (Boeren et al., 1992).
Antiviral Research : Watanabe et al. (1983) synthesized halogenated arabinofuranosylcytosines and -uracils, closely related to this compound, and explored their structure-activity relationships against herpes viruses (Watanabe et al., 1983).
Chemical Synthesis : Li Yong-qiang (2012) described the synthesis of 4-Bromo-2-fluorobiphenyl using this compound as a starting material, demonstrating its utility in organic synthesis (Li Yong-qiang, 2012).
Protonation Studies : Brouwer (2010) conducted research on protonation of halogen-containing benzenes, which may include compounds similar to this compound, to understand their chemical behavior (Brouwer, 2010).
Biological Activities : Abdel‐Wadood et al. (2014) explored the synthesis of derivatives from compounds like this compound, investigating their antibacterial and antifungal activities (Abdel‐Wadood et al., 2014).
Chemoselective Amination : Stroup et al. (2007) described the chemoselective functionalization of related compounds, highlighting the potential for selective chemical reactions involving halogenated anilines (Stroup et al., 2007).
Dielectric Studies : Vyas and Vashisth (1988) conducted dielectric studies of halogenated anilines, which could include this compound, to understand their physical properties (Vyas & Vashisth, 1988).
X-ray Diffraction Analysis : Knapp et al. (2005) obtained crystals of halogenated dithiadiazolyl radicals, similar in structure to this compound, providing insights into their molecular configurations (Knapp et al., 2005).
Intermediate in Synthesis : Wang et al. (2016) used a compound similar to this compound as an intermediate for synthesizing biologically active compounds, demonstrating its role in complex synthetic pathways (Wang et al., 2016).
Metabolic Fate Studies : Duckett et al. (2006) investigated the metabolic fate of a closely related compound, 3-chloro-4-fluoroaniline, in rats, which could be relevant for understanding the metabolism of this compound (Duckett et al., 2006).
Safety and Hazards
“2-Bromo-5-chloro-4-fluoroaniline” is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Aniline derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Aniline derivatives typically interact with their targets through various chemical reactions, often involving nucleophilic substitution .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is predicted to have high gi absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability.
Result of Action
Based on the properties of similar aniline derivatives, it may exert various biological effects depending on its specific targets and the nature of its interactions .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chloro-4-fluoroaniline can be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2–8 °C . Its action may also be influenced by the pH and temperature of its environment, as well as the presence of other substances that could interact with it .
Propiedades
IUPAC Name |
2-bromo-5-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQNJJCNWUOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465454 | |
| Record name | 2-Bromo-5-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85462-59-5 | |
| Record name | 2-Bromo-5-chloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85462-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
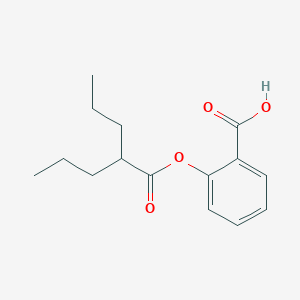
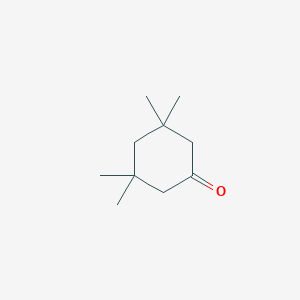
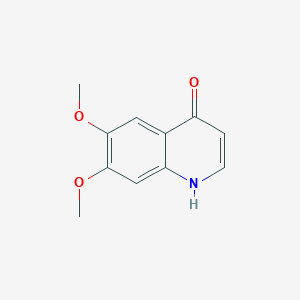
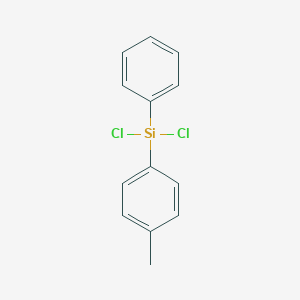
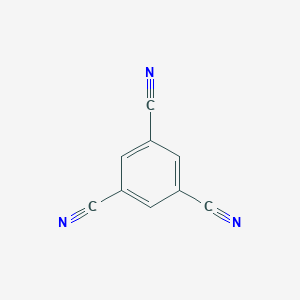
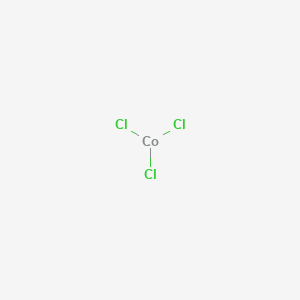
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)
